molecular formula C25H22N2O4S B281499 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide

4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide

货号: B281499
分子量: 446.5 g/mol
InChI 键: ZSOVKEYNFIXWCW-VYIQYICTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide, also known as E6011, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various inflammatory diseases. E6011 has shown promising results in pre-clinical studies, and its mechanism of action and biochemical and physiological effects have been extensively studied.

作用机制

4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide exerts its anti-inflammatory effects by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is a key mediator of immune cell activation and is involved in the production of pro-inflammatory cytokines and chemokines. By inhibiting BTK, this compound reduces the activation of immune cells and the production of pro-inflammatory molecules, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in pre-clinical studies. In animal models of inflammatory diseases, this compound has been shown to reduce inflammation and improve disease symptoms. This compound has also been shown to have a favorable safety profile, with no significant toxicities observed in pre-clinical studies.

实验室实验的优点和局限性

One of the main advantages of 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for the treatment of inflammatory diseases. However, one limitation of this compound is its relatively low solubility, which may limit its clinical application.

未来方向

There are several future directions for the study of 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide. First, clinical trials are needed to determine the safety and efficacy of this compound in humans. Second, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory effects of this compound. Third, the potential use of this compound in combination with other therapeutic agents should be explored. Finally, the development of more potent and selective BTK inhibitors based on the structure of this compound should be pursued.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising results in pre-clinical studies for the treatment of inflammatory diseases. Its mechanism of action involves the inhibition of BTK, a key mediator of immune cell activation and inflammation. This compound has a favorable safety profile and several future directions for its study have been identified. Further research is needed to determine the clinical efficacy of this compound and its potential as a therapeutic agent for the treatment of inflammatory diseases.

合成方法

The synthesis of 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide involves the condensation of 3-amino-4-methylacetanilide and 4-ethoxybenzenesulfonyl chloride in the presence of a base, followed by cyclization with 1,2-naphthoquinone-4-sulfonic acid. The final product is obtained through purification and crystallization.

科学研究应用

4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide has been extensively studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis, psoriasis, and Crohn's disease. In pre-clinical studies, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of immune cells such as macrophages and T cells.

属性

分子式

C25H22N2O4S

分子量

446.5 g/mol

IUPAC 名称

(NZ)-4-ethoxy-N-[3-(3-methylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide

InChI

InChI=1S/C25H22N2O4S/c1-3-31-19-11-13-20(14-12-19)32(29,30)27-23-16-24(26-18-8-6-7-17(2)15-18)25(28)22-10-5-4-9-21(22)23/h4-16,26H,3H2,1-2H3/b27-23-

InChI 键

ZSOVKEYNFIXWCW-VYIQYICTSA-N

手性 SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC(=C4)C

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC(=C4)C

规范 SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC(=C4)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。